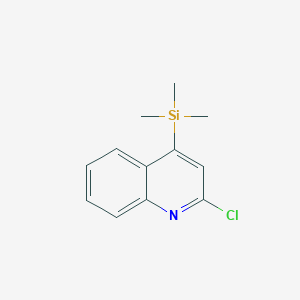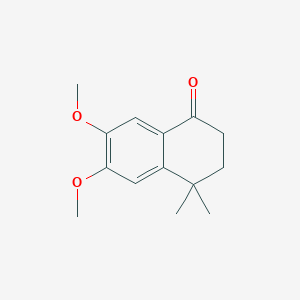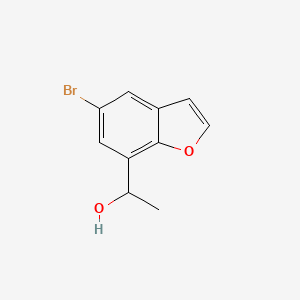
1-(5-Bromobenzofuran-7-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromobenzofuran-7-yl)ethanol is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound consists of a benzofuran ring substituted with a bromine atom at the 5-position and an ethanol group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromobenzofuran-7-yl)ethanol typically involves the bromination of benzofuran followed by the introduction of the ethanol group. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzofuran is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromobenzofuran-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted benzofuran.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Bromobenzofuran-7-carboxylic acid or 5-bromobenzofuran-7-aldehyde.
Reduction: 5-Hydroxybenzofuran-7-yl)ethanol.
Substitution: 5-Aminobenzofuran-7-yl)ethanol or 5-Hydroxybenzofuran-7-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(5-Bromobenzofuran-7-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromobenzofuran-7-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(5-Bromobenzofuran-7-yl)ethanol can be compared with other similar compounds, such as:
5-Bromobenzofuran: Lacks the ethanol group, making it less versatile in terms of chemical reactivity.
1-(5-Methoxybenzofuran-7-yl)ethanol: Contains a methoxy group instead of a bromine atom, which may result in different biological activities.
1-(5-Chlorobenzofuran-7-yl)ethanol: Contains a chlorine atom instead of a bromine atom, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9BrO2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
1-(5-bromo-1-benzofuran-7-yl)ethanol |
InChI |
InChI=1S/C10H9BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h2-6,12H,1H3 |
Clave InChI |
ZZVAUHJRYNLZCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2C(=CC(=C1)Br)C=CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


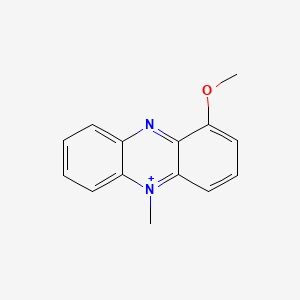
![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
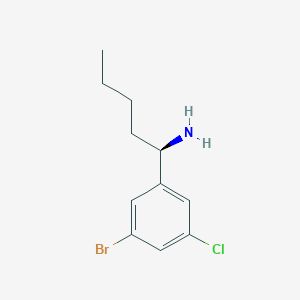

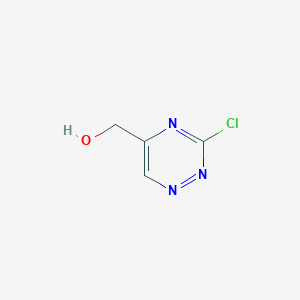
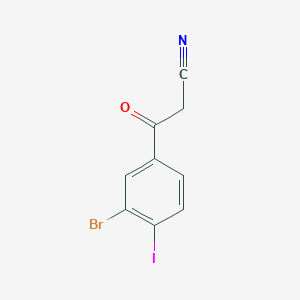
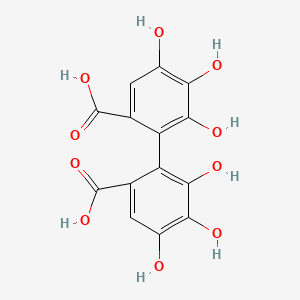
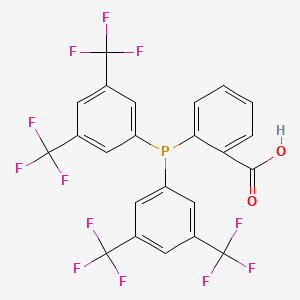
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)
